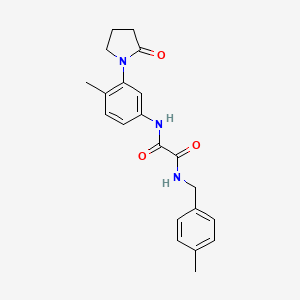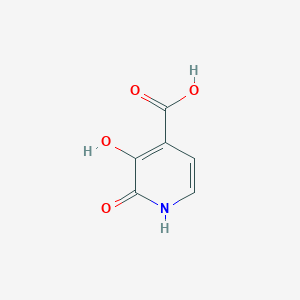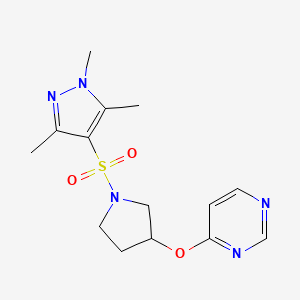
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide, commonly known as MOBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOBA is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Applications De Recherche Scientifique
1. Intermediate in Quinolone Antibacterials Synthesis
The use of similar compounds as intermediates in the preparation of quinolone antibacterials is highlighted. These compounds, including those like N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide, serve as useful intermediates (C7 side chains) for quinolone antibacterials (Schroeder et al., 1992).
2. Role in Neural Systems and Drug Abuse
Research on the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse indicates that similar compounds can have significant implications in neural systems and potentially in the field of drug abuse (Piccoli et al., 2012).
3. Application in Photoluminescent Materials
The synthesis and study of zirconium complexes with ligands similar to N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide are used in the development of photoluminescent materials. These materials exhibit long emission lifetimes and are investigated for potential applications in light-emitting devices (Zhang et al., 2018).
4. Potential in Parkinson's Disease Therapies
Research on mangiferin's protective effect against toxicity in N2A cells suggests that similar compounds could be useful in therapies for degenerative diseases like Parkinson's disease, where oxidative stress plays a crucial role (Amazzal et al., 2007).
5. Enhancing Solar Cell Performance
Similar compounds have been investigated for their role in enhancing the performance of dye-sensitized solar cells. They help in overcoming deficiencies in absorption, suppress charge recombination, and prolong electron lifetime (Wei et al., 2015).
6. Corrosion Inhibition
Research indicates that similar compounds are effective corrosion inhibitors for carbon steel in acidic environments. Their efficiency varies based on their chemical structure (Hegazy et al., 2012).
Propriétés
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-8-16(9-6-14)13-22-20(26)21(27)23-17-10-7-15(2)18(12-17)24-11-3-4-19(24)25/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIVOSHMHDYVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methylisoxazol-3-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2914942.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2914945.png)
![N-(1-cyanocycloheptyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2914946.png)
![N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2914947.png)
![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)





![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)
![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)
![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)